molecular formula C17H17ClN4OS B2451196 1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034452-70-3

1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2451196
CAS No.: 2034452-70-3
M. Wt: 360.86
InChI Key: ZWSDMEMZZQRZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H17ClN4OS and its molecular weight is 360.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSDMEMZZQRZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H17ClN4OSC_{17}H_{17}ClN_{4}OS and a molecular weight of 360.86 g/mol. Its structure features a urea linkage, a chlorobenzyl group, and a thiophenyl-pyrazole moiety, which contribute to its pharmacological profile.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Thiophenyl Group : The thiophenyl group can be attached using palladium-catalyzed cross-coupling reactions.
  • Final Urea Formation : The urea linkage is formed by reacting the amine with isocyanates or carbamates.

Anticancer Activity

Recent studies indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation across various lines, including lung (H460), colon (HT-29), and breast cancers (MDA-MB-231). The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.

CompoundCell LineGI50 (µM)Mechanism
1H46025.1Apoptosis induction
2HT-2921.5Cell cycle arrest
3MDA-MB-23115.9Inhibition of migration

Anti-inflammatory Activity

Compounds containing thiophene and pyrazole rings have demonstrated anti-inflammatory effects in various assays. For example, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac.

CompoundIC50 (µg/mL)Reference Drug IC50 (µg/mL)
A60.5654.65
B57.2454.65

Case Studies

  • Study on Antitumor Activity : A recent study evaluated several urea derivatives, including those structurally related to our compound, revealing broad-spectrum antitumor activity with selective effects on specific cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological efficacy.
  • Mechanistic Insights : Molecular docking studies have suggested that similar compounds interact with key targets involved in cancer progression, such as GSK-3β, leading to reduced enzymatic activity and subsequent cellular effects .

Q & A

Q. What are the critical steps in synthesizing 1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions starting with chlorobenzyl derivatives and pyrazole precursors. Key steps include:
  • Coupling reactions : Reacting 4-chlorobenzylamine with isocyanate intermediates under controlled conditions (e.g., anhydrous solvents like DMF) .
  • Cyclocondensation : Forming the pyrazole-thiophene moiety via hydrazine derivatives and ketones, optimized at 60–80°C .
  • Purification : Use thin-layer chromatography (TLC) to monitor intermediates and column chromatography for final isolation. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons), ¹³C NMR (carbonyl at ~155 ppm), and IR (N-H stretch at ~3300 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 414.3 for C₂₀H₁₈ClN₅OS) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., PubChem data for analogous compounds) .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC₅₀ calculations .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers optimize reaction yields during large-scale synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions; use microwave-assisted synthesis for faster kinetics .
  • Catalyst screening : Test bases like K₂CO₃ vs. DBU for coupling efficiency .
  • Process analytics : Implement in-line FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, temperature) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify critical pharmacophores .
  • Meta-analysis : Use cheminformatics tools (e.g., ChEMBL) to cross-reference activity data and identify outliers .

Q. What computational strategies are employed in QSAR studies for this compound?

  • Methodological Answer :
  • Descriptor selection : Calculate logP, polar surface area, and H-bond donors using software like MOE or Schrödinger .
  • Model validation : Apply partial least squares (PLS) regression with leave-one-out cross-validation; prioritize R² > 0.8 and q² > 0.5 .
  • Substituent effects : Map electronic (Hammett σ) and steric (Taft Es) parameters to bioactivity trends .

Q. What experimental approaches identify the compound’s molecular targets?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on sepharose beads and pull down proteins from cell lysates; identify via LC-MS/MS .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
  • CRISPR-Cas9 screening : Knock out candidate genes in cellular models and assess resistance to the compound .

Q. How is metabolic stability assessed in preclinical studies?

  • Methodological Answer :
  • Liver microsomes : Incubate with NADPH and quantify parent compound degradation via LC-MS; calculate half-life (t₁/₂) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
  • Structural modifications : Introduce deuterium at metabolically labile sites to prolong t₁/₂ .

Q. What strategies enhance the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Salt formation : Test hydrochloride or mesylate salts via pH-solubility profiling .
  • Co-solvent systems : Use PEG 400/water mixtures (e.g., 30:70 v/v) for parenteral formulations .
  • Prodrug design : Synthesize phosphate esters for improved aqueous solubility .

Q. How to design a robust structure-activity relationship (SAR) study for analogs?

  • Methodological Answer :
  • Library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methoxy groups) on the benzyl or thiophene moieties .
  • Hierarchical clustering : Group compounds by similarity and correlate with bioactivity using heatmaps .
  • Free-Wilson analysis : Decompose activity contributions of individual substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.